molecular formula C13H17NO4 B15059837 2-(2-Methoxyphenyl)-2-morpholinoacetic acid

2-(2-Methoxyphenyl)-2-morpholinoacetic acid

Cat. No.: B15059837
M. Wt: 251.28 g/mol
InChI Key: GHFKZAVVHCNWRU-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-2-morpholinoacetic acid is an organic compound that features a methoxyphenyl group attached to a morpholinoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)-2-morpholinoacetic acid typically involves the reaction of 2-methoxyphenylacetic acid with morpholine under specific conditions. The process may include steps such as esterification, amidation, and subsequent hydrolysis to yield the desired product. Common reagents used in these reactions include acid chlorides, amines, and catalysts to facilitate the formation of the morpholinoacetic acid structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)-2-morpholinoacetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

2-(2-Methoxyphenyl)-2-morpholinoacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-2-morpholinoacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

    2-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the morpholinoacetic acid moiety.

    Morpholinoacetic acid: Contains the morpholino group but lacks the methoxyphenyl group.

Uniqueness: 2-(2-Methoxyphenyl)-2-morpholinoacetic acid is unique due to the combination of the methoxyphenyl and morpholinoacetic acid moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic effects compared to its individual components.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-(2-methoxyphenyl)-2-morpholin-4-ylacetic acid

InChI

InChI=1S/C13H17NO4/c1-17-11-5-3-2-4-10(11)12(13(15)16)14-6-8-18-9-7-14/h2-5,12H,6-9H2,1H3,(H,15,16)

InChI Key

GHFKZAVVHCNWRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C(=O)O)N2CCOCC2

Origin of Product

United States

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